molecular formula C14H14F3N3O B2792445 N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1208472-41-6

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

Cat. No. B2792445
CAS RN: 1208472-41-6
M. Wt: 297.281
InChI Key: HBCNUIVAFUDDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential treatment for various types of cancer.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream BCR signaling pathways. This results in decreased activation of key transcription factors and decreased expression of anti-apoptotic proteins, ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been shown to have selective and potent activity against BTK, with minimal off-target effects. In preclinical studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated significant inhibition of B-cell proliferation and survival, as well as induction of apoptosis. N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide is a small molecule inhibitor and may not be suitable for all types of experiments. Additionally, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has not yet been extensively studied in non-B-cell malignancies, so its efficacy in these settings is not yet known.

Future Directions

Several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in various types of B-cell malignancies, including CLL and NHL.
2. Preclinical studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in combination with other anti-cancer agents, such as venetoclax or immune checkpoint inhibitors.
3. Studies to further elucidate the mechanisms of action of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide and its effects on downstream BCR signaling pathways.
4. Studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in non-B-cell malignancies, such as solid tumors.
5. Development of new analogs and derivatives of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 2,3,4-trifluoroaniline to form the intermediate N-(1-cyanocyclopentyl)-2,3,4-trifluoroaniline. This intermediate is then reacted with ethyl chloroacetate to produce the final product, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of malignant B-cells.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,3,4-trifluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-9-3-4-10(13(17)12(9)16)19-7-11(21)20-14(8-18)5-1-2-6-14/h3-4,19H,1-2,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCNUIVAFUDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.